BenchChemオンラインストアへようこそ!

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone

Physicochemical profiling Drug-likeness Lipophilicity

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone (CAS 443349-32-4; molecular formula C₂₂H₁₄BrN₃OS; MW 448.34 g/mol) is a tetracyclic benzimidazo[1,2-c]quinazoline derivative that incorporates a thioether (–S–CH₂–) linker at C-6 connecting the planar heteroaromatic core to a 4-bromophenacyl carbonyl moiety. Unlike the more extensively studied 6-aryl-dihydrobenzimidazo[1,2-c]quinazolines, which bear a directly attached aryl substituent at the sp³ C-6 position, this compound features an sp²-hybridized C-6 with a sulfanyl bridge that extends the molecular framework and introduces a metabolically labile ketone functional group.

Molecular Formula C22H14BrN3OS
Molecular Weight 448.34
CAS No. 443349-32-4
Cat. No. B2404130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone
CAS443349-32-4
Molecular FormulaC22H14BrN3OS
Molecular Weight448.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)C5=CC=C(C=C5)Br
InChIInChI=1S/C22H14BrN3OS/c23-15-11-9-14(10-12-15)20(27)13-28-22-25-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)26(21)22/h1-12H,13H2
InChIKeyWLZKCVZFVBFOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone (CAS 443349-32-4) – Structural and Pharmacochemical Differentiation from Generic Benzimidazoquinazolines


2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone (CAS 443349-32-4; molecular formula C₂₂H₁₄BrN₃OS; MW 448.34 g/mol) is a tetracyclic benzimidazo[1,2-c]quinazoline derivative that incorporates a thioether (–S–CH₂–) linker at C-6 connecting the planar heteroaromatic core to a 4-bromophenacyl carbonyl moiety . Unlike the more extensively studied 6-aryl-dihydrobenzimidazo[1,2-c]quinazolines, which bear a directly attached aryl substituent at the sp³ C-6 position, this compound features an sp²-hybridized C-6 with a sulfanyl bridge that extends the molecular framework and introduces a metabolically labile ketone functional group [1][2]. The computed physicochemical parameters—logP 6.01, logD 6.01, logSw −6.22, and polar surface area 30.1 Ų—position this compound in a lipophilicity and solubility space distinct from the more polar 5,6-dihydro and 6-oxo/thione analogs .

Why Generic 6-Aryl Benzimidazoquinazolines Cannot Substitute for CAS 443349-32-4 in Structure-Activity Studies


Substituting CAS 443349-32-4 with structurally related 6-arylbenzimidazo[1,2-c]quinazolines (e.g., 6-(4-bromophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline, CAS 313233-59-9) would introduce three critical confounds in any SAR or screening campaign. First, the thioether bridge at C-6 replaces the sp³ C–H of the dihydro series with an sp² C–S linkage, altering both the electronic conjugation of the tetracyclic system and the spatial trajectory of the 4-bromophenyl substituent [1]. Second, the 4-bromophenacyl ketone introduces a hydrogen-bond acceptor and a potential site for metabolic or photochemical reactivity absent in the simple 6-aryl analogs . Third, the computed logD of 6.01 for this compound contrasts sharply with the more polar 6-oxo and 6-thione analogs (logD estimated <4), which directly impacts membrane permeability, protein binding, and apparent potency in cell-based assays [2]. Class-level evidence from antifungal screening demonstrates that electron-withdrawing substituents on the 6-phenyl ring of dihydrobenzimidazo[1,2-c]quinazolines abolish antifungal activity up to 250 µg/mL, whereas the introduction of a sulfur atom at C-6 in the thione/thioether series restores antiradical and antimicrobial activity [1][2]. These structural and physicochemical differences preclude generic interchangeability.

Quantitative Differentiation Evidence for CAS 443349-32-4 vs. Closest Benzimidazoquinazoline Analogs


Physicochemical Property Differentiation: logP, logD, and Solubility vs. 6-Aryl and 6-Oxo/Thione Analogs

The target compound exhibits computed logP of 6.01, logD (pH 7.4) of 6.01, and logSw of −6.22, with a polar surface area (PSA) of 30.1 Ų . These values place the compound in a high-lipophilicity, low-aqueous-solubility quadrant that is distinct from both the 6-aryl-dihydro analogs (predicted logP range 4.5–5.5 based on the absence of the thioether sulfur and ketone oxygen) and the 6-oxo/6-thione derivatives, which possess additional hydrogen-bond donors/acceptors that reduce logD by an estimated 1–2 log units [1][2]. A PSA of 30.1 Ų is below the typical threshold of 60 Ų for oral absorption, while logD >5 departs significantly from the Lipinski optimum (logP ≤5). This dual departure renders the compound a valuable tool compound for probing permeability-limited pharmacology or for use in target-based screens where high membrane partitioning is advantageous .

Physicochemical profiling Drug-likeness Lipophilicity ADME prediction

Structural Differentiation: Thioether Bridge and 4-Bromophenacyl Moiety Confer Unique Pharmacophoric Geometry

CAS 443349-32-4 is the only benzimidazo[1,2-c]quinazoline derivative in the published literature that combines (i) an sp²-hybridized C-6, (ii) a thioether (–S–CH₂–) linker, and (iii) a 4-bromophenacyl carbonyl terminus . The closest structural comparators are: (a) 6-(4-bromophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline (compound 4c, Insuasty et al., 2006), which bears the same 4-bromophenyl group but attached directly to an sp³ C-6 with no sulfur and no ketone [1]; and (b) 6-S-alkyl/aryl-thioether benzo[4,5]imidazo[1,2-c]quinazolines (Kravtsov et al., 2022), which share the C-6 sulfanyl architecture but terminate in acetamide or ester groups rather than a bromophenacyl ketone [2]. The combination of the sulfur atom and the electron-withdrawing 4-bromophenacyl group creates a unique vector for halogen bonding (C–Br···O=C interactions) and potential covalent modifier reactivity at the α-carbonyl position, features absent from both comparator series [1][2].

Structure-activity relationship Pharmacophore modeling Scaffold hopping Molecular design

Antifungal SAR: Electron-Withdrawing 4-Br Substituent Abolishes Activity in Dihydro Series vs. Potential Gain-of-Function in Thioether Series

In the 6-aryl-5,6-dihydrobenzimidazo[1,2-c]quinazoline series reported by Insuasty et al. (2006), the 4-bromophenyl analog (compound 4c) showed no antifungal activity against any tested dermatophyte strain up to the maximum tested concentration of 250 µg/mL [1]. In contrast, electron-donating substituents on the 6-phenyl ring (e.g., 4-OCH₃, 3,4,5-tri-OCH₃) produced MIC values of 25–250 µg/mL against T. rubrum, E. floccosum, M. canis, M. gypseum, and T. mentagrophytes [1]. Kravtsov et al. (2022) subsequently demonstrated that 6-S-substituted benzo[4,5]imidazo[1,2-c]quinazolines (thioether series) possess free-radical scavenging activity—a property absent in the corresponding 6-oxo (carbonyl) derivatives—and exhibit antimicrobial activity with C. albicans identified as the most susceptible strain [2]. While direct antifungal MIC data for CAS 443349-32-4 have not been published, the class-level evidence predicts that combining the electron-withdrawing 4-Br group with the 6-S-thioether architecture may produce an antifungal or antiradical phenotype fundamentally different from—and potentially superior to—the inactive 4-bromophenyl-dihydro analog [1][2].

Antifungal activity Dermatophyte susceptibility Structure-activity relationship Phenyl substituent effects

Antiproliferative Context: 4-Br Benzimidazole-Quinazoline Hybrids Exhibit Selective MCF-7 Activity Over Hep-G2 (Cross-Study Comparison)

In a 2022 study of benzimidazole-quinazoline hybrid compounds (Table 79, PMC9500727), the 4-Br-substituted hybrid 93c exhibited IC₅₀ values of 24.7 µM against Hep-G2 (hepatocellular carcinoma) and 8.3 µM against MCF-7 (breast adenocarcinoma), representing a 3.0-fold selectivity for the breast cancer line over the liver cancer line [1]. By comparison, the 4-F analog (93a) showed Hep-G₂ IC₅₀ of 8.7 µM and MCF-7 IC₅₀ of 12.6 µM (1.4-fold selectivity for Hep-G₂), while the 4-Cl analog (93b) gave 15.8 µM and 3.6 µM, respectively (4.4-fold selectivity for MCF-7). The reference compound galvatinib yielded IC₅₀ values of 65.5 µM (Hep-G₂) and 49.6 µM (MCF-7), confirming that the 4-Br substitution confers measurable antiproliferative activity well below the galvatinib baseline [1]. CAS 443349-32-4 shares the 4-bromophenyl motif with compound 93c but adds the thioether linker and the benzimidazoquinazoline core instead of the simpler benzimidazole-quinazoline hybrid scaffold. Although direct IC₅₀ data for CAS 443349-32-4 are not available in peer-reviewed literature, the cross-study comparison predicts that the 4-Br pharmacophore may confer MCF-7-selective antiproliferative properties in this compound class [1].

Antiproliferative activity Breast cancer Hepatocellular carcinoma Benzimidazole-quinazoline hybrids

TNF-α Inhibition Potential: 6-Aryl Series Establishes Anti-Inflammatory Baseline for Thioether-Modified Scaffold Exploration

Galarce et al. (2008) demonstrated that 6-phenyl-benzimidazo[1,2-c]quinazoline (compound G1) is the most potent TNF-α secretion inhibitor in the 6-aryl series, achieving significant suppression of LPS-induced TNF-α production in HL-60 human promyelocytic cells without detectable cytotoxicity [1]. This establishes the benzimidazo[1,2-c]quinazoline scaffold as a validated anti-inflammatory pharmacophore. CAS 443349-32-4 differs from G1 by replacement of the 6-phenyl group with a 6-(4-bromophenacyl)thioether substituent, combining the validated anti-inflammatory core with (i) a heavy halogen (Br) that can participate in halogen bonding with protein targets and (ii) a thioether-ketone linker that may engage distinct residues in the TNF-α signaling pathway [1]. The computed logP of 6.01 for CAS 443349-32-4 is substantially higher than the estimated logP of G1 (~4.0–4.5), predicting enhanced membrane partitioning and potentially altered subcellular distribution . While no direct TNF-α inhibition data exist for the specific compound, the scaffold validation from G1 provides a strong rationale for its procurement as a next-generation analog in anti-inflammatory screening cascades [1].

TNF-alpha inhibition Anti-inflammatory HL-60 promyelocytic cells Cytokine modulation

Free-Radical Scavenging: 6-S-Thioether Architecture Is Required for Antiradical Activity (Absent in 6-Oxo Analogs)

Kravtsov et al. (2022) established a clear structural dichotomy in the benzo[4,5]imidazo[1,2-c]quinazoline series: 6-S-substituted (thioether) derivatives exhibit measurable free-radical scavenging activity in the DPPH assay, whereas the corresponding 6-oxo (carbonyl, i.e., 2-(6-oxobenzo[4,5]imidazo[1,2-c]quinazoline-5(6H)-yl)acetamides) are completely inactive as antiradical agents [1]. CAS 443349-32-4 belongs to the active 6-S-substituted chemotype. By contrast, 6-carbonyl and 6-unsubstituted benzimidazoquinazolines lack this activity entirely [1]. The presence of the sulfur atom at C-6 is thus both necessary and sufficient to confer antiradical properties within this compound class. Additionally, Kravtsov et al. reported that the 6-S-substituted series exhibits low to moderate antibacterial activity against E. coli, S. aureus, and P. aeruginosa, with C. albicans identified as the most susceptible strain [1]. No reliable correlation was found between the nature of the acetamide nitrogen substituent and antimicrobial potency, suggesting that the 6-S-thioether linkage itself, rather than the terminal functional group, is the primary driver of both antiradical and antimicrobial activity in this scaffold [1].

Antioxidant activity Free-radical scavenging DPPH assay Redox pharmacology

Recommended Research and Procurement Application Scenarios for CAS 443349-32-4 Based on Quantitative Differentiation Evidence


SAR Probe for Halogen Bonding and Thioether Geometry in Antifungal Lead Optimization

CAS 443349-32-4 should be procured as the key 4-Br/6-S-thioether probe compound in a focused benzimidazoquinazoline antifungal library. The 4-bromophenyl-dihydro analog (compound 4c) is documented as completely inactive against dermatophytes (MIC >250 µg/mL), while 6-S-thioether analogs from the Kravtsov series show restored antiradical and antimicrobial activity [1][2]. Head-to-head MIC testing of CAS 443349-32-4 against compound 4c and selected 6-S-acetamide analogs against T. rubrum, E. floccosum, and C. albicans will directly test the hypothesis that installation of the 6-thioether linkage rescues antifungal activity lost by electron-withdrawing 4-substitution in the dihydro series [1][2].

MCF-7-Selective Antiproliferative Screening Against Benzimidazole-Quinazoline Hybrid Baseline

The cross-study comparison with benzimidazole-quinazoline hybrid 93c (4-Br), which shows MCF-7 IC₅₀ of 8.3 µM and a 3.0-fold selectivity over Hep-G₂, positions CAS 443349-32-4 as a high-priority candidate for antiproliferative screening in breast cancer cell line panels [1]. Procurement enables direct MTT assay comparison of the thioether-bridged benzimidazoquinazoline scaffold (CAS 443349-32-4) vs. the simpler benzimidazole-quinazoline hybrid (93c) against MCF-7, MDA-MB-231, and Hep-G₂ lines, with galvatinib as a reference standard, to determine whether the extended tetracyclic architecture and thioether linker improve potency or selectivity [1].

Anti-Inflammatory Lead Expansion from Validated TNF-α Inhibitor Scaffold G1

With 6-phenyl-benzimidazo[1,2-c]quinazoline (G1) validated as the most potent non-cytotoxic TNF-α inhibitor in the HL-60 assay, CAS 443349-32-4 represents a logically designed next-generation analog incorporating a lipophilic 4-bromophenacyl-thioether substituent at C-6 [1]. The computed logP increase of approximately 1.5–2.0 log units relative to G1 predicts enhanced membrane partitioning, which may translate to improved cellular potency or altered intracellular target engagement [2]. Procurement is warranted for direct comparative TNF-α inhibition dose-response testing (LPS-stimulated HL-60 or THP-1 cells) against G1 to quantify the impact of C-6 thioether lipophilicity on anti-inflammatory activity [1][2].

Free-Radical Scavenging Tool Compound for Redox Biology Studies

Kravtsov et al. (2022) established that only 6-S-substituted benzo[4,5]imidazo[1,2-c]quinazolines possess DPPH radical scavenging activity, while 6-oxo analogs are completely inactive [1]. CAS 443349-32-4, as a 6-S-thioether derivative with a distinct 4-bromophenacyl terminus, extends the chemical diversity of the active series. Procurement enables quantitative DPPH and ABTS radical scavenging assays to benchmark the compound's antioxidant capacity (IC₅₀ determination) against the published acetamide-terminated 6-S-thioethers, and to assess whether the electron-withdrawing 4-bromophenacyl group modulates radical scavenging potency relative to the alkyl/aryl-acetamide derivatives reported by Kravtsov et al. [1].

Quote Request

Request a Quote for 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.